molecular formula C20H17BrO5 B2570960 Ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 610762-53-3

Ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate

Cat. No. B2570960
M. Wt: 417.255
InChI Key: YINBSKLTPBOIHQ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate is a chemical compound that belongs to the class of chromenone derivatives. This compound has been of great interest to researchers due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Investigations

Ethyl (coumarin-4-oxy)acetate, prepared through the reaction of 4-hydroxycoumarin with ethyl bromoacetate, has been explored for its synthesis and biological activities. The preparation involves a series of steps leading to the creation of thiazolidinone and oxadiazoline coumarin derivatives. These derivatives have been studied for their antiviral activities, cytotoxicities, and structure-activity relationship (SAR) towards different microorganisms, showcasing a broad spectrum of potential biomedical applications (Elhafez, Khrisy, Badria, & Fathy, 2003).

Crystal Structures and DFT Studies

A study on the crystal structures, density functional theory (DFT) calculations, and brine shrimp cytotoxicity assay of synthesized compounds including ethyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate has been conducted. This research highlights the compound's stability, reactivity, and potential biological activities, which could be crucial for developing new pharmaceuticals or materials (Ahmed et al., 2016).

Potent Dual Inhibitor for Cancer Treatment

The synthesis and characterization of a new derivative, aiming to inhibit VEGFR-2 and EGFR tyrosine kinases, have shown promising results in cytotoxic activity against human cancer cell lines. This suggests a potential for the compound to act as an effective anti-cancer agent, highlighting the significance of such molecules in therapeutic applications (Riadi et al., 2021).

Antibacterial Activity

Ethyl 2-(4-methyl-2-oxo-chromen-7-yl)oxyacetate synthesized using 7-hydroxy-4-methylcoumarin and ethyl chloroacetate has been studied for its antibacterial activity against both gram-positive and gram-negative bacteria. This showcases the compound's potential in contributing to the development of new antibacterial agents (Rani, 2017).

properties

IUPAC Name

ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-3-24-18(22)11-25-15-8-9-16-17(10-15)26-12(2)19(20(16)23)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINBSKLTPBOIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate

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